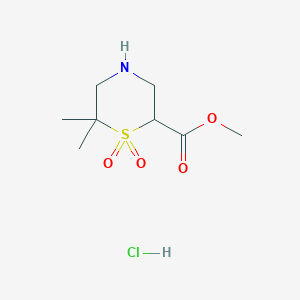

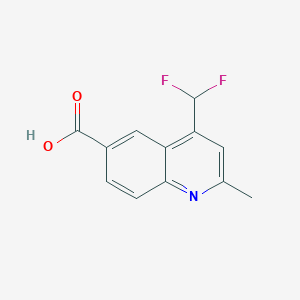

![molecular formula C22H22N4O7S B2983893 Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 398998-57-7](/img/structure/B2983893.png)

Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. These include a carbamoyl group, a sulfonyl group, and a piperazine ring. The presence of these functional groups likely contributes to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its molecular structure. This compound’s properties would be influenced by factors such as its functional groups and the nature of its chemical bonds. Unfortunately, specific details about its density, melting point, boiling point, etc., are not available .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis and evaluation of novel sulfonamide hybrids, including compounds structurally related to ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, have demonstrated significant antimicrobial activities. For instance, certain sulfonamide carbamates and acylthiourea derivatives exhibited potent activity against various bacteria strains. Molecular docking studies further elucidated the potential mechanisms behind their antimicrobial efficacy, highlighting the role of sulfonamide hybrids in the development of new antibacterial agents (Modather F. Hussein, 2018).

Antioxidant Properties

Research has also focused on the synthesis of dihydropyridine analogs, including derivatives of ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, to explore their antioxidant capacities. These studies have shown that certain dihydropyridine derivatives exhibit high antioxidant and metal chelating activities, potentially offering therapeutic benefits in conditions associated with oxidative stress (S. M. Sudhana, Pradeepkiran Jangampalli Adi, 2019).

Catalytic Applications

Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate and its analogs have been investigated for their utility as catalysts in various chemical reactions. For example, the use of sulfone-supported catalysts has been demonstrated in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, showcasing the potential of these compounds in facilitating efficient and environmentally friendly chemical processes (J. Safaei‐Ghomi, Nasrin Enayat-Mehri, Fahime Eshteghal, 2017).

Enzymatic Catalysis

The compound has been explored in the context of enzymatic catalysis, where it serves as a building block for more complex molecules. For instance, its derivatives have been oligomerized using enzymes like horseradish peroxidase in aqueous mediums, showcasing the potential of ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate in biomimetic and green chemistry applications (Yan Pang, H. Ritter, Monir Tabatabai, 2003).

Chemical Warfare Agent Neutralization

Innovative research has demonstrated the utility of polyoxomolybdates modified by carboxylic acid ligands, related to the chemical structure of ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, in the rapid degradation of chemical warfare agent simulants. This highlights the potential of such compounds in the development of novel materials for the neutralization of hazardous substances (Yujiao Hou, Haiyan An, Yumeng Zhang, T. Hu, Wei Yang, Shenzhen Chang, 2018).

Eigenschaften

IUPAC Name |

ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O7S/c1-2-33-22(30)25-10-12-26(13-11-25)34(31,32)15-8-6-14(7-9-15)19(27)23-17-5-3-4-16-18(17)21(29)24-20(16)28/h3-9H,2,10-13H2,1H3,(H,23,27)(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLAFALNCQDVQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

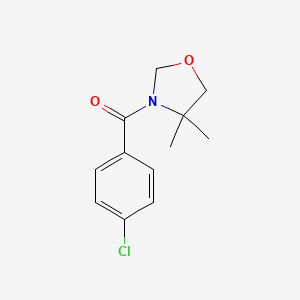

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

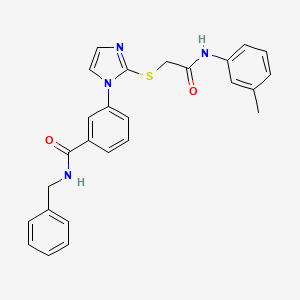

![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)

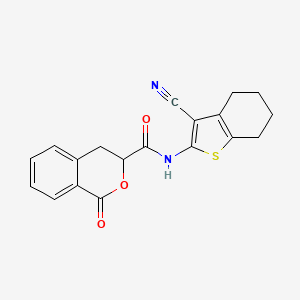

![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)

![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)

![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)